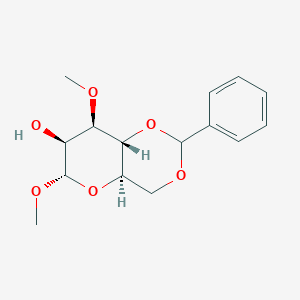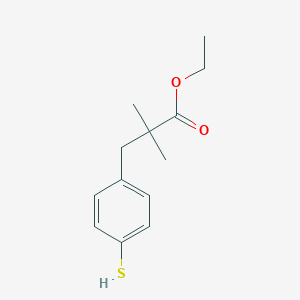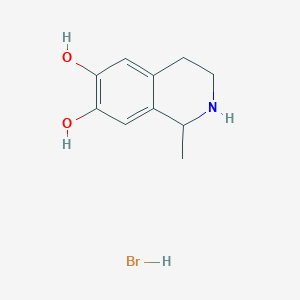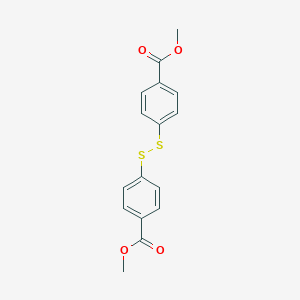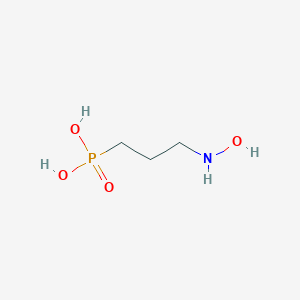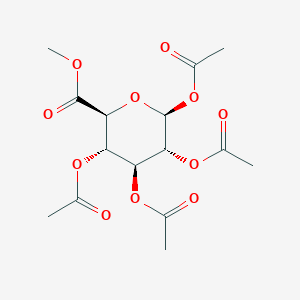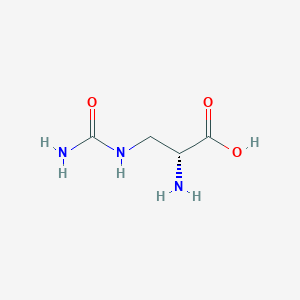![molecular formula C12H19NO3S B014690 3-[苄基(二甲基)铵基]丙烷-1-磺酸盐 CAS No. 81239-45-4](/img/structure/B14690.png)
3-[苄基(二甲基)铵基]丙烷-1-磺酸盐
描述
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is a compound with the molecular formula C12H19NO3S . It is also known by other names such as NDSB-256 and 3-(Benzyldimethylammonio)propane-1-sulfonate . The compound has a molecular weight of 257.35 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 . The compound has a complexity of 300 and a topological polar surface area of 65.6 Ų . Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.35 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are both 257.10856464 g/mol .科学研究应用
Surfactant Research
BDAPS is utilized in surfactant research due to its amphipathic structure, which allows it to adsorb on surfaces and form micelles. This property is essential in various industries, including petroleum production, personal care, pharmaceuticals, and food industries . The compound’s ability to lower the critical micelle concentration (CMC) compared to conventional surfactants makes it valuable for studying surface parameters and biological activity.
Corrosion Inhibition
In the field of corrosion science, BDAPS derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency is influenced by hydrophobicity and temperature, with longer hydrophobic chains increasing efficacy due to better adsorption on the metal surface . These properties are crucial for protecting industrial materials from corrosive environments.
Antimicrobial Activity
The antimicrobial activity of BDAPS is significant in the development of new cationic surfactants with amide groups. Studies have shown that these surfactants exhibit good activity against bacteria, yeast, and fungi, making them potential candidates for use in disinfectants and antimicrobial agents .
Thermodynamic Studies
BDAPS is used in thermodynamic studies to understand the adsorption and micellization processes of surfactants. By analyzing surface tension measurements and thermodynamic parameters, researchers can gain insights into the factors affecting these processes, such as temperature and hydrophobic chain length .
作用机制
Target of Action
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.
Mode of Action
As a non-detergent sulfobetaine, NDSB-256 acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .
Pharmacokinetics
As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.
Result of Action
The primary result of NDSB-256’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .
Action Environment
The action of NDSB-256 is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, NDSB-256 retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.
属性
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




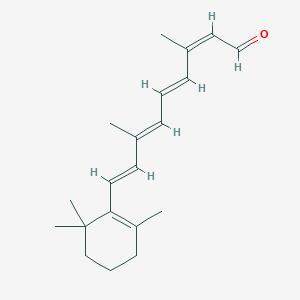
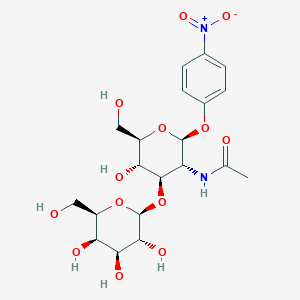
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
